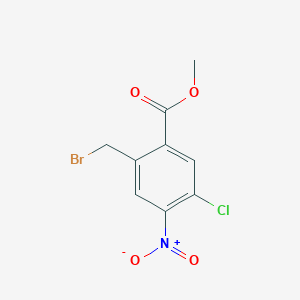
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate
Descripción general
Descripción
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate, also known as BMNCB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the nitrobenzoate family, which is known for its diverse range of applications in the field of chemistry. BMNCB has been extensively studied for its potential use in organic synthesis, medicinal chemistry, and biological research.
Aplicaciones Científicas De Investigación
Development of Analytical Methods : A study by Gaddam et al. (2020) highlighted the use of methyl 2-(bromomethyl)-4-nitrobenzoate in the development and validation of a High-Performance Liquid Chromatography (HPLC) method. This method is used for detecting and quantifying genotoxic impurities in lenalidomide, an important pharmaceutical compound (Gaddam et al., 2020).
Synthesis of Chemical Compounds : Yi-fen et al. (2010) described the use of similar compounds in the synthesis of chlorantraniliprole, a pesticide. This involves a series of chemical reactions starting from 3-Methyl-2-nitrobenzoic acid, which demonstrates the utility of these compounds in synthesizing complex molecules (Yi-fen et al., 2010).
Residue Analysis : Alder et al. (1978) utilized a derivative of this compound, methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, for the determination of pesticide residues in various samples like soybeans, soil, and milk. This demonstrates the compound's role in environmental and food safety analysis (Alder et al., 1978).
Crystallography and Molecular Structure Analysis : Pramanik et al. (2019) conducted a study on the crystal structures of various benzoic acid derivatives, including 4-bromo-2-nitrobenzoic acid. This research contributes to the understanding of intermolecular interactions and the electronic structure of these compounds, which is essential for material science and pharmaceutical chemistry (Pramanik et al., 2019).
Application in Drug Synthesis : Various studies, such as the one by Kanamarlapudi et al. (1974), have explored the use of related bromomethyl compounds in the synthesis of pharmaceuticals like antiestrogenic steroids. This demonstrates the compound's significance in medicinal chemistry (Kanamarlapudi et al., 1974).
Mecanismo De Acción
Target of Action
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate is a complex organic compoundSimilar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .
Mode of Action
It’s worth noting that bromomethyl groups are often involved in various organic reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
For instance, Cereblon modulators can affect the TNF, IL-6, VEGF, NF-kB pathways .
Pharmacokinetics
Similar compounds have been known to have poor solubility in water and poor absorption from the intestines .
Result of Action
Similar compounds have been known to have anti-inflammatory properties and can inhibit tumor necrosis factor-alpha (tnf-α) .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be affected by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
Like many organic compounds, this substance could potentially be hazardous. Risks might include flammability, toxicity, and reactivity with other substances. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZYBIJGZZQMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

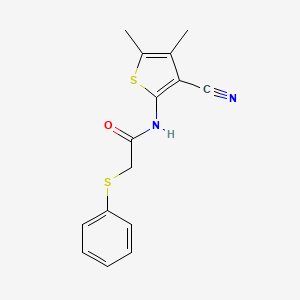
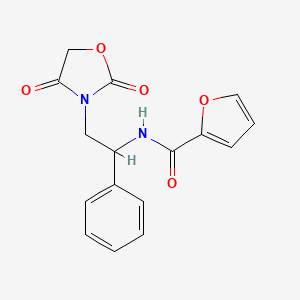
![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)
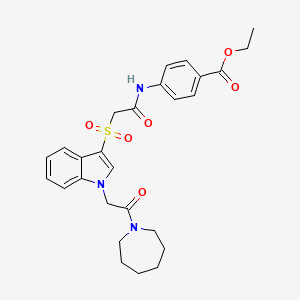
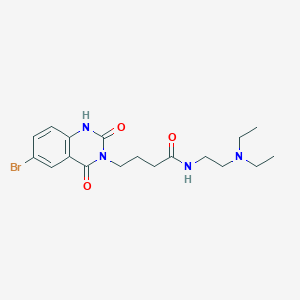
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

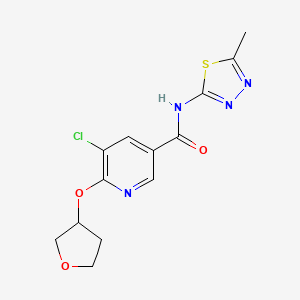

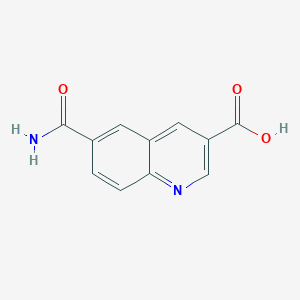
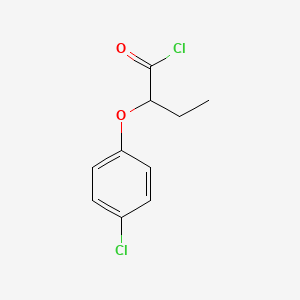
![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)